molecular formula C12H11BrN2S B12886078 6-Bromo-2,3-dimethylquinoline-4-carbothioamide CAS No. 62078-07-3

6-Bromo-2,3-dimethylquinoline-4-carbothioamide

Cat. No.: B12886078
CAS No.: 62078-07-3
M. Wt: 295.20 g/mol
InChI Key: DMCTVJKCSORBGB-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dimethylquinoline-4-carbothioamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide typically involves the bromination of 2,3-dimethylquinoline followed by the introduction of the carbothioamide group. One common method involves the use of bromine in an organic solvent such as chloroform or dichloromethane to achieve bromination. The resulting bromo compound is then reacted with thiourea under acidic conditions to form the carbothioamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dimethylquinoline-4-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-2,3-dimethylquinoline-4-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-dimethylquinoline-4-carbothioamide involves its interaction with specific molecular targets. The bromine and carbothioamide groups play a crucial role in binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The compound may also interfere with DNA synthesis and repair mechanisms, contributing to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethylquinoline: Similar structure but lacks the carbothioamide group.

    6-Bromo-2-methylquinoline-3-carboxylic acid ethyl ester: Contains a carboxylic acid ester group instead of carbothioamide.

    7-Bromo-2,8-dimethylquinoline-3-carboxylic acid: Similar structure with different substitution patterns.

Uniqueness

6-Bromo-2,3-dimethylquinoline-4-carbothioamide is unique due to the presence of both bromine and carbothioamide groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

CAS No.

62078-07-3

Molecular Formula

C12H11BrN2S

Molecular Weight

295.20 g/mol

IUPAC Name

6-bromo-2,3-dimethylquinoline-4-carbothioamide

InChI

InChI=1S/C12H11BrN2S/c1-6-7(2)15-10-4-3-8(13)5-9(10)11(6)12(14)16/h3-5H,1-2H3,(H2,14,16)

InChI Key

DMCTVJKCSORBGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C=CC(=CC2=C1C(=S)N)Br)C

Origin of Product

United States

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